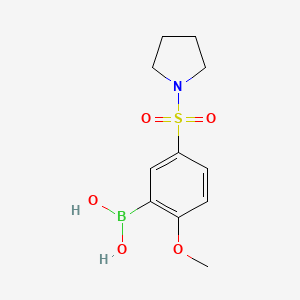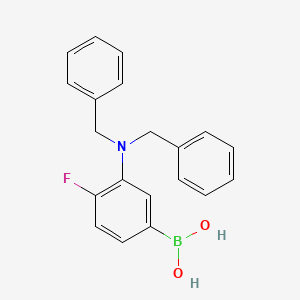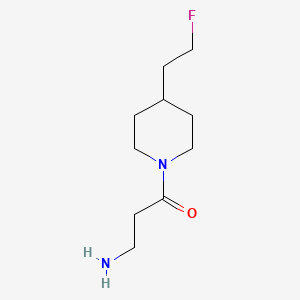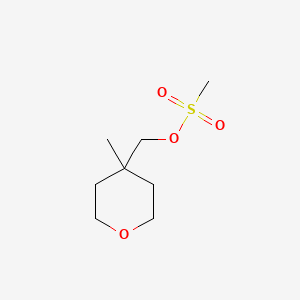
2-(6-Fluoropyridin-3-yl)propan-2-ol
Overview
Description
2-(6-Fluoropyridin-3-yl)propan-2-ol is a fluorinated organic compound characterized by a pyridine ring substituted with a fluorine atom at the 6-position and a propan-2-ol group at the 3-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: The compound can be synthesized by direct fluorination of pyridine derivatives using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).
Baltz-Schiemann Reaction: This method involves the diazotization of an amino pyridine followed by fluorination to introduce the fluorine atom at the desired position.
Grignard Reaction: A Grignard reagent derived from 6-fluoropyridine can be reacted with acetone to form the target compound.
Industrial Production Methods: Industrial production typically involves large-scale fluorination reactions under controlled conditions to ensure safety and yield optimization. Continuous flow reactors and advanced fluorination techniques are employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: 2-(6-Fluoropyridin-3-yl)propanone, 2-(6-Fluoropyridin-3-yl)propionic acid.
Reduction Products: 2-(6-Fluoropyridin-3-yl)propan-1-amine, this compound.
Substitution Products: Various fluorinated pyridine derivatives.
Scientific Research Applications
2-(6-Fluoropyridin-3-yl)propan-2-ol finds applications in:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of advanced materials and fluorinated chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorine atom enhances the compound's reactivity and binding affinity, making it a valuable tool in medicinal chemistry and drug design.
Comparison with Similar Compounds
2-(6-Fluoropyridin-3-yl)acetaldehyde
2-(6-Fluoropyridin-3-yl)methanol
2-(6-Fluoropyridin-3-yl)propanone
Uniqueness: 2-(6-Fluoropyridin-3-yl)propan-2-ol stands out due to its unique structural features and reactivity profile, making it a versatile compound in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and diverse applications make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
2-(6-fluoropyridin-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUADCUGOGQASNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 5-(6-(pyridin-4-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531396.png)

![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531398.png)

![2-[2-(1-Hydroxyethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B1531400.png)
![methyl({3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531401.png)








